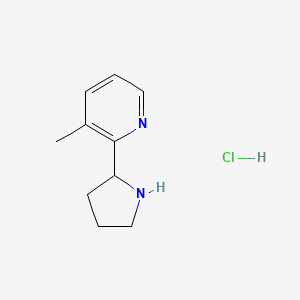

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

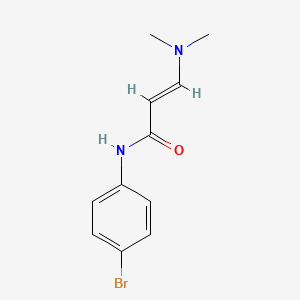

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a major metabolite of nicotine in the brain .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular formula of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is C10H14N2 . The molecular weight is 162.2316 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride (also known as 3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl), focusing on six unique applications:

Pharmacological Research

3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl is extensively studied for its potential pharmacological properties. It is a derivative of pyrrolidine, a scaffold known for its versatility in drug discovery. This compound is investigated for its ability to interact with various biological targets, potentially leading to the development of new therapeutic agents .

Neurochemical Studies

This compound is of interest in neurochemical research due to its structural similarity to nicotine and its metabolites. It is used to study the effects on nicotinic acetylcholine receptors (nAChRs), which are crucial in understanding neurological disorders and developing treatments for conditions such as Alzheimer’s disease and schizophrenia .

Analgesic Research

3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl has shown potential analgesic properties. Research indicates that it may activate different subtypes of nAChRs, which are involved in pain modulation. This makes it a candidate for developing new pain management therapies with potentially fewer side effects compared to traditional analgesics .

Anti-inflammatory Applications

Studies have explored the anti-inflammatory properties of this compound. Its ability to modulate inflammatory pathways makes it a subject of interest for developing treatments for chronic inflammatory diseases. Research focuses on its efficacy and safety profile compared to existing anti-inflammatory drugs .

Tobacco Alkaloid Research

As a derivative of pyrrolidine, this compound is also studied in the context of tobacco alkaloids. It is used to understand the metabolism of nicotine and its analogs in the brain, providing insights into addiction mechanisms and aiding in the development of smoking cessation aids .

Synthetic Chemistry

In synthetic chemistry, 3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl is used as a building block for creating more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel compounds with potential biological activities .

Mécanisme D'action

Propriétés

IUPAC Name |

3-methyl-2-pyrrolidin-2-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-2-7-12-10(8)9-5-3-6-11-9;/h2,4,7,9,11H,3,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBYXFOTAZFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)

![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)

![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2664193.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)